[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
JWH 073 2-methylbutyl homolog: is a synthetic cannabinoid belonging to the naphthoylindole family. It is an analog of JWH 018, a compound known for its mildly selective agonist activity at the central cannabinoid receptor. . It is primarily used in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 073 2-methylbutyl homolog typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.
Naphthoylation: The indole core is then naphthoylated using 1-naphthoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of JWH 073 2-methylbutyl homolog follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Bulk Synthesis of Indole Core: Large-scale Fischer indole synthesis.
Efficient Naphthoylation: Use of automated reactors for the naphthoylation step.
Controlled Alkylation: Precision in the alkylation step to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 073 2-methylbutyl homolog can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted naphthoylindole derivatives.
Scientific Research Applications
JWH 073 2-methylbutyl homolog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential analgesic properties and effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids for research purposes
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . It acts as a full agonist at these receptors, mimicking the action of naturally occurring endocannabinoids such as 2-arachidonoylglycerol and anandamide . The binding affinity for CB1 receptors is higher than that for CB2 receptors, leading to its pronounced effects on the central nervous system .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 073: The parent compound with a butyl group instead of the 2-methylbutyl group.
JWH 081: A derivative with a methoxy group on the naphthoyl ring.
Uniqueness: JWH 073 2-methylbutyl homolog is unique due to its specific alkyl chain modification, which alters its binding affinity and selectivity for cannabinoid receptors. This modification can lead to differences in its pharmacological profile and potency compared to other similar compounds .
Properties
IUPAC Name |
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRJWNBSBKXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017299 | |
Record name | JWH-018 N-(2-Methylbutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-50-5 | |
Record name | JWH-018 N-(2-Methylbutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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